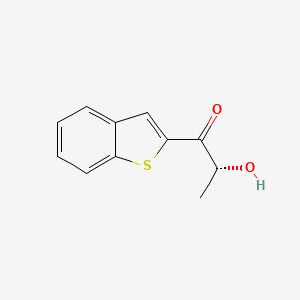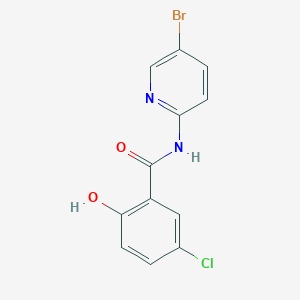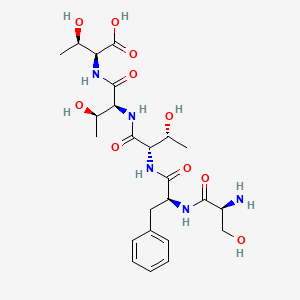![molecular formula C15H29BO2 B14223952 9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane CAS No. 512205-42-4](/img/structure/B14223952.png)
9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,3-Diethoxypropyl)-9-borabicyclo[331]nonane is a boron-containing bicyclic compound It is part of the borabicyclo[331]nonane family, which is known for its unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with 3,3-diethoxypropyl bromide under anhydrous conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: This compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Oxidation: It can be oxidized to form boronic acids or borate esters.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydroboration: Typically involves the use of alkenes or alkynes and a solvent like THF. The reaction is usually carried out at room temperature.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Hydroboration: Formation of organoboron compounds.
Oxidation: Formation of boronic acids or borate esters.
Substitution: Formation of substituted borabicyclo[3.3.1]nonane derivatives.
Scientific Research Applications
9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst in various organic reactions, including hydroboration and polymerization.
Material Science: It is used in the development of new materials with unique properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane involves its ability to act as a Lewis acid, facilitating various chemical reactions. The boron atom in the compound can coordinate with electron-rich species, thereby activating them towards nucleophilic attack. This property is particularly useful in catalysis and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A parent compound with similar structural features but without the diethoxypropyl group.
9,9-Dimethoxybicyclo[3.3.1]nonane: Another derivative with methoxy groups instead of ethoxy groups.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog with different reactivity.
Uniqueness
9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane is unique due to the presence of the diethoxypropyl group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable compound in various chemical applications, particularly in catalysis and organic synthesis.
Properties
CAS No. |
512205-42-4 |
|---|---|
Molecular Formula |
C15H29BO2 |
Molecular Weight |
252.20 g/mol |
IUPAC Name |
9-(3,3-diethoxypropyl)-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C15H29BO2/c1-3-17-15(18-4-2)11-12-16-13-7-5-8-14(16)10-6-9-13/h13-15H,3-12H2,1-2H3 |
InChI Key |
UEXIMYWPFJVFTR-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
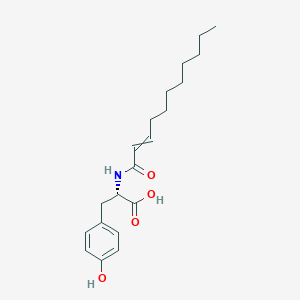
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)

![Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-](/img/structure/B14223905.png)
![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)
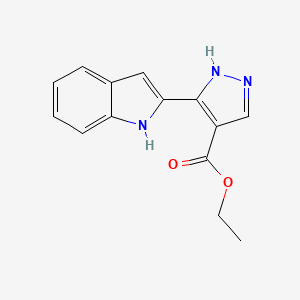
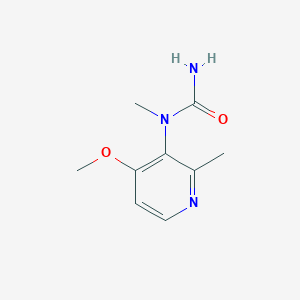

![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
